2-Amino-8-nonenoic acid
Description
Chemical Identity and Classification
This compound is an organic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 grams per mole. The compound exists as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation processes. This classification places it among the specialized amino acids that serve important functions outside of standard protein synthesis.
The structural characterization of this compound reveals a linear carbon chain of nine carbons with an amino group positioned at the second carbon and a carboxylic acid group at the terminal position. The distinguishing feature of this compound is the presence of a carbon-carbon double bond between the eighth and ninth carbons, which imparts unique reactivity and conformational properties to the molecule. The canonical Simplified Molecular Input Line Entry System representation is C=CCCCCCC(C(=O)O)N, providing a clear indication of the compound's connectivity.
Table 1: Chemical Properties of this compound
The compound exhibits chirality at the second carbon center, leading to the existence of both (R) and (S) enantiomers. The stereochemical configuration significantly influences the biological activity and synthetic utility of the compound, with the (S)-enantiomer being particularly important in pharmaceutical applications. The presence of both amino and carboxylic acid functional groups classifies this compound as an α-amino acid, despite its non-proteinogenic nature.
The structural features of this compound also place it within the category of α,β-unsaturated compounds when considering the terminal alkene functionality, although the double bond is positioned remotely from the carboxylic acid group. This positioning creates opportunities for selective functionalization and derivatization that have been exploited in synthetic applications.
Historical Context and Discovery
The development and characterization of this compound is intimately connected with advances in antiviral drug discovery, particularly in the context of hepatitis C virus research. The compound gained prominence as a key building block in the synthesis of BILN 2061, a macrocyclic inhibitor of the hepatitis C virus NS3/NS4A protease. This therapeutic application drove much of the early research into efficient synthetic methodologies for preparing this amino acid.
The initial synthetic approaches to this compound were developed in response to the need for practical, scalable methods to access this important pharmaceutical intermediate. Early methodologies employed traditional amino acid synthesis strategies, including amidomalonate synthesis and reductive amination of α-keto acids. These foundational approaches established the basic synthetic framework that would later be refined and optimized for industrial production.
Significant advances in the synthesis of this compound were achieved through the development of enantioselective methodologies. Research conducted by pharmaceutical companies led to the implementation of asymmetric hydrogenation strategies and kinetic resolution approaches that enabled the efficient preparation of enantiomerically pure material. The evolution of these synthetic methods reflects the broader development of asymmetric synthesis in pharmaceutical manufacturing.
The application of this compound in macrocyclic peptide synthesis represented a significant milestone in its research history. The compound served as the P3 fragment in the assembly of complex macrocyclic structures, demonstrating its utility in sophisticated synthetic transformations. This application highlighted the importance of the terminal alkene functionality for ring-closing metathesis reactions, establishing the compound as a valuable synthetic building block beyond its initial pharmaceutical applications.
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical science, with particular importance in medicinal chemistry, synthetic methodology development, and structural biology. The compound has served as a model system for understanding the behavior of non-proteinogenic amino acids in biological systems and has contributed to advances in peptide and protein engineering.
In the field of antiviral drug discovery, this compound has played a crucial role in the development of hepatitis C virus protease inhibitors. The incorporation of this amino acid into macrocyclic peptide structures has enabled the creation of potent enzyme inhibitors with sub-nanomolar affinities. Research has demonstrated that optimized analogues containing this amino acid exhibit attractive pharmacokinetic properties and show promising liver levels in animal models following oral administration.
The synthetic chemistry applications of this compound have contributed significantly to advances in asymmetric synthesis and catalyst development. Studies involving this compound have led to improvements in enantioselective hydrogenation methodologies, particularly in the development of rhodium-based catalytic systems. The successful implementation of these methods for the large-scale production of the compound has had broader implications for the pharmaceutical industry's approach to asymmetric synthesis.
Table 2: Research Applications of this compound
The compound has also contributed to fundamental understanding of ring-closing metathesis reactions, particularly in the context of macrocyclic peptide synthesis. Research studies have revealed important mechanistic insights regarding the stereochemical outcomes of these transformations and the factors that influence reaction efficiency. These findings have had broader implications for the design of macrocyclic therapeutics and the development of improved metathesis catalysts.
The incorporation of this compound into peptidomimetic structures has provided valuable insights into the relationship between amino acid structure and biological activity. Studies have demonstrated that non-canonical amino acids like this compound can enhance the stability of specific secondary structures while maintaining or improving biological function. This research has contributed to the broader understanding of how structural modifications can be used to optimize peptide-based therapeutics.
Nomenclature and Systematic Naming
The nomenclature of this compound follows established conventions for amino acid naming while accommodating the unique structural features of this non-proteinogenic compound. The International Union of Pure and Applied Chemistry name for this compound is 2-aminonon-8-enoic acid, which systematically describes the position of functional groups within the nine-carbon chain.
The systematic naming approach begins with the identification of the longest carbon chain, which contains nine carbons, corresponding to the "non" prefix in the nomenclature. The carboxylic acid functionality serves as the principal functional group, establishing the numbering sequence and resulting in the "anoic acid" suffix. The amino group is located at the second carbon position, leading to the "2-amino" designation, while the alkene functionality is positioned between carbons eight and nine, resulting in the "8-en" component of the name.
Table 3: Nomenclature and Synonyms for this compound
Alternative naming conventions reflect different approaches to describing the compound's structure and stereochemistry. The designation "(R)-2-(6'-heptenyl)glycine" emphasizes the relationship to glycine with a heptenyl side chain substitution. This nomenclature is particularly useful in biochemical contexts where the relationship to canonical amino acids provides important structural context.
The stereochemical designations (2S)-2-aminonon-8-enoic acid and (2R)-2-aminonon-8-enoic acid specifically indicate the absolute configuration at the chiral center. These designations are crucial for pharmaceutical applications where enantiomeric purity directly influences biological activity and therapeutic efficacy. The systematic inclusion of stereochemical descriptors in the nomenclature ensures precise communication regarding the specific enantiomer under discussion.
Chemical registry numbers provide additional identification methods for this compound. The Chemical Abstracts Service registry numbers 1222561-61-6 and 1427467-46-6 are associated with different stereochemical forms or synthetic preparations of the compound. These registry numbers facilitate literature searching and chemical procurement activities while providing unambiguous compound identification.
The nomenclature also accommodates protected forms of the compound that are commonly encountered in synthetic applications. Designations such as "N-Boc-2-amino-8-nonenoic acid" refer to the tert-butoxycarbonyl protected form of the amino group, which is frequently used as a synthetic intermediate. These naming conventions reflect the practical considerations involved in synthetic chemistry where protection and deprotection strategies are essential for successful multi-step syntheses.
Structure
3D Structure
Propriétés
IUPAC Name |
2-aminonon-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSSWRWDBZUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Antiviral Agents
One of the prominent applications of 2-amino-8-nonenoic acid is in the development of antiviral agents, particularly for hepatitis C. Research indicates that derivatives of this compound can act as inhibitors of hepatitis C serine protease, which is crucial for viral replication . These inhibitors can potentially lead to new therapeutic strategies against hepatitis C virus (HCV) infections.
Peptide Synthesis
This compound serves as a building block in peptide synthesis. Its unique structure allows for the incorporation into larger peptides, which can be designed for various biological activities, including antimicrobial and anticancer properties. A study highlighted a practical one-pot synthesis method for iso-Boc (S)-2-amino-8-nonenoic acid that enhances its utility in asymmetric synthesis .
Enzyme Inhibitors
The compound has been explored for its role as an enzyme inhibitor in biochemical pathways. For instance, it has been studied for its effects on specific enzymes involved in metabolic processes, which could lead to advancements in understanding metabolic disorders and developing targeted treatments.
Ion Transport Mechanisms
In biological settings, derivatives of this compound have shown potential in modulating ion transport across cellular membranes. This property is particularly relevant in the context of drug delivery systems where controlled release and targeted action are essential .
Polymer Chemistry
In material science, this compound can be utilized to create new polymers with specific functional properties. Its amino group allows for further chemical modifications, enabling the synthesis of polymers that exhibit enhanced mechanical properties or specific interactions with biological systems.
Case Study 1: Antiviral Development
A research team synthesized a series of compounds based on this compound and tested their efficacy against HCV protease. The study demonstrated that certain derivatives exhibited potent inhibitory activity, suggesting a pathway for developing new antiviral drugs .
Case Study 2: Peptide Applications
In a study focused on peptide synthesis, researchers successfully incorporated this compound into cyclic peptides that showed promising antimicrobial activity against resistant bacterial strains. This highlights its potential as a versatile building block in drug development .
Mécanisme D'action
The mechanism by which 2-amino-8-nonenoic acid exerts its effects involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing protein synthesis and other cellular processes. The compound may also interact with signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth and metabolism .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Below is a comparative analysis of 2-amino-8-nonenoic acid with structurally or functionally related amino acids and derivatives.
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Chain Length and Unsaturation: this compound’s C9 chain and terminal double bond distinguish it from shorter analogs like 8-aminooctanoic acid (C8, saturated). The unsaturated bond is critical for RCM in paritaprevir synthesis, enabling macrocyclization to form the drug’s core structure . In contrast, 8-aminooctanoic acid lacks this reactivity, limiting its utility in complex syntheses .
Enantiomeric Specificity: The (S)-enantiomer of this compound exhibits superior bioactivity in antiviral applications compared to the (R)-form. For example, (R)-2-aminonon-8-enoic acid hydrochloride is primarily used for solubility studies rather than therapeutic development .
Functional Group Modifications: Boc- or acetyl-protected derivatives (e.g., (S)-2-(Boc-amino)-8-nonenoic acid) improve stability during peptide coupling reactions. The Boc group is easily removed under acidic conditions, enabling controlled drug assembly . Acetylated derivatives serve as intermediates but lack direct pharmacological relevance .
Industrial Synthesis: this compound is produced via patented enzymatic resolution methods (e.g., Wuxi AppTec’s ZL200610027876.0), ensuring high enantiopurity . In contrast, 8-aminooctanoic acid is synthesized via simpler routes, such as hydrolysis of nitriles or reductive amination .
Table 2: Comparative Bioactivity
| Compound | Antiviral Activity (IC₅₀) | Solubility (H₂O) | Stability in Synthesis |
|---|---|---|---|
| This compound | 0.8 nM (paritaprevir) | Low (requires salts) | High (RCM-compatible) |
| 8-Aminooctanoic acid | >10 µM | 31 mg/mL | Moderate |
| (R)-enantiomer HCl | Inactive | 207 mg/mL | High |
Activité Biologique
Overview
2-Amino-8-nonenoic acid, also known as (S)-2-amino-8-nonenoic acid, is an unsaturated fatty acid with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This compound is characterized by its nine-carbon chain and an amino group, contributing to its reactivity and biological significance.
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 171.24 g/mol
- CAS Number : 1427467-46-6
This compound exhibits several biological activities primarily through its interaction with metabolic pathways:
- Capsaicinoid Biosynthesis : This compound plays a critical role in the biosynthesis of capsaicinoids, which are responsible for the pungency in chili peppers. It acts as a precursor in the metabolic pathway leading to the production of these bioactive compounds.
- Lipid Metabolism : The compound influences lipid metabolism by modulating enzymes such as fatty acid synthase and acyl-CoA synthetase. Its incorporation into complex lipids is crucial for maintaining cellular energy balance and metabolic homeostasis .
- Cell Signaling : It activates AMP-activated protein kinase (AMPK), which enhances glucose uptake and suppresses lipogenesis in adipocytes, indicating its potential role in metabolic disorders such as obesity and diabetes.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antifungal Activity : Research indicates that this compound exhibits antifungal properties, particularly against Saprolegnia parasitica, a pathogen affecting aquatic organisms. It has been identified as a volatile organic compound produced by certain marine bacteria.
- Cytotoxic Effects : Studies have shown that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
-
Antifungal Efficacy :
- A study demonstrated that this compound effectively inhibited the growth of Saprolegnia parasitica, highlighting its potential use in aquaculture to manage fungal infections.
-
Metabolic Impact :
- In animal models, low doses of this compound improved lipid metabolism and energy expenditure, while high doses resulted in toxic effects such as liver damage. This dose-dependent effect underscores the importance of careful dosage regulation in therapeutic applications.
Data Table: Summary of Biological Activities
Analyse Des Réactions Chimiques
Amino Group Protection: Boc-Anhydride Reaction
The primary amine undergoes protection using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions, forming a tert-butyloxycarbonyl (Boc)-protected derivative.
Reaction Conditions
-
Reagents : Boc anhydride (1.05 eq), triethylamine (2.5 eq)
-
Solvent System : Tetrahydrofuran (THF)/water (3:1 ratio)
-
Temperature : 15–25°C
-
Time : 5 hours
-
Workup : Ethyl acetate extraction, pH adjustment to 6.5 with HCl, drying with Na₂SO₄
| Parameter | Value |
|---|---|
| Starting Material | (S)-2-Aminonon-8-enoic acid |
| Product | Boc-protected derivative |
| Key Functional Group Modification | Amine → Boc-carbamate |
Salt Formation with Hydrochloric Acid
The amino group reacts with HCl to form a stable hydrochloride salt, enhancing solubility for pharmaceutical applications.
Procedure
-
Reagent : HCl (gas or aqueous)
-
Solvent : Isopropyl acetate
| Property | Value |
|---|---|
| Salt Solubility | Improved in polar solvents |
| Stability | Hygroscopic solid |
Double Bond Reactivity
The terminal alkene at C8 participates in hydrogenation and oxidation, though direct experimental data for this compound is limited. Analogous reactions for similar alkenoic acids suggest:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would yield 2-aminononanoic acid.
-
Epoxidation : Reaction with peracids (e.g., mCPBA) could form an epoxide .
Biochemical Interactions
While not directly studied for this compound, homologs participate in bacterial enzyme systems. For example, Escherichia coli BioD1 enzyme catalyzes ATP-dependent carboxylation of 7,8-diaminopelargonic acid, a structurally related compound .
Analytical Characterization
-
MS/MS Fragmentation : Dominant fragments at m/z 154 (loss of H₂O) and 137 (decarboxylation) .
-
Chromatography : Retention time shifts predictably under reverse-phase LC (C18 column, acetonitrile/water gradient) .
Stability and Degradation
Méthodes De Préparation
Asymmetric Synthesis via Grignard Reaction and Enzymatic Reductive Amination
A highly efficient and practical method involves a one-through asymmetric synthesis starting from 7-bromohept-1-ene. This approach integrates:
- Grignard addition to diethyl oxalate to form an α-keto acid intermediate.
- Enzymatic reductive amination of the α-keto acid substrate to introduce the amino group with high enantioselectivity.
This process yields iso-Boc (S)-2-amino-8-nonenoic acid with over 99.9% enantiomeric excess and an overall yield of approximately 60%. The method avoids isolation of intermediates, enhancing efficiency and scalability for industrial production.
Synthesis via N-tert-Butoxycarbonyl Protected Intermediates
Another well-documented synthetic route involves the use of N-tert-butoxycarbonyl (Boc) protected amino acid derivatives:
- Preparation of (S)- or (R)-N-tert-butoxycarbonyl-2-amino-5-oxo-8-nonenoic acid ethyl ester via Grignard reaction with 1-butyl bromide and pyroglutamic acid ethyl ester.
- Subsequent reduction steps using tosylhydrazide and sodium borohydride to convert the keto group to the amino group.
- Purification by column chromatography yields the Boc-protected 2-amino-8-nonenoic acid ethyl ester, which can be deprotected to obtain the free amino acid.
This method provides good yields (e.g., 56% in one embodiment) and allows for control over stereochemistry by choosing the appropriate enantiomer of starting materials.
Kinetic Resolution and Racemization for Enantiopure Product
For the preparation of (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid, a key building block related to this compound, a kinetic resolution of racemic 2-acetylamino-8-nonenoic acid is employed using acylase I enzyme. The undesired (R)-enantiomer is racemized and recycled, improving overall yield and enantiopurity. This method has been scaled up to pilot-plant production, highlighting its industrial relevance.
Amidomalonate and Reductive Amination Routes
Additional synthetic strategies include:
- Amidomalonate synthesis: Conversion of diethyl acetamidomalonate into an enolate ion, followed by SN2 alkylation with primary alkyl halides to build the carbon skeleton.
- Reductive amination of α-keto acids: Treatment of α-keto acids with ammonia and reducing agents such as sodium borohydride to introduce the amino group.
These methods are classical organic synthesis approaches and can be adapted for the preparation of this compound or its derivatives, though they may require more steps or have lower stereoselectivity compared to enzymatic methods.
| Method | Key Steps | Yield (%) | Enantioselectivity | Scale Suitability | Notes |
|---|---|---|---|---|---|
| Asymmetric Grignard + Enzymatic | Grignard addition to diethyl oxalate, enzymatic reductive amination | ~60 | >99.9% ee | Industrial | One-through process, no intermediate isolation |
| Boc-Protected Intermediate Route | Grignard reaction, tosylhydrazide reduction, chromatography | ~56 | Controlled by starting material | Laboratory/Pilot | Allows stereochemical control |
| Kinetic Resolution + Racemization | Enzymatic kinetic resolution, racemization of undesired enantiomer | Variable | High | Pilot plant | Efficient recycling of undesired enantiomer |
| Amidomalonate & Reductive Amination | Enolate formation and alkylation, reductive amination | Variable | Moderate | Laboratory | Classical approach, less stereoselective |
- The enzymatic reductive amination step in the asymmetric synthesis is highly selective, utilizing specific enzymes that convert α-keto acids to amino acids with minimal racemization.
- The Boc-protection strategy stabilizes intermediates, allowing for selective functional group transformations and facilitating purification.
- Recycling of the undesired enantiomer in kinetic resolution improves material efficiency and reduces waste.
- Industrial-scale syntheses emphasize process economy, stereochemical purity, and scalability, as demonstrated by pilot plant implementations.
The preparation of this compound involves sophisticated synthetic strategies that balance yield, stereoselectivity, and scalability. The most advanced methods employ asymmetric enzymatic reductive amination coupled with Grignard chemistry, achieving high enantiomeric purity and practical yields suitable for industrial application. Alternative routes using Boc-protected intermediates and kinetic resolution provide additional options depending on the desired scale and purity requirements.
Q & A
Basic Research Questions
Q. What enzymatic strategies are effective for synthesizing 2-Amino-8-nonenoic acid, and how can reaction efficiency be quantified?
- Methodology : Utilize amino acid dehydrogenases (AADHs) for reductive amination of α-keto acid precursors. For example, L-amino acid dehydrogenases catalyze the reversible amination of α-keto-8-nonenoic acid using NAD(P)H as a cofactor. Monitor reaction kinetics via spectrophotometric assays at 340 nm to track NAD(P)H consumption .
- Data Presentation : Tabulate enzyme sources (e.g., Pseudomonas putida), substrate specificity, and yields under varying pH and temperature conditions. Include error margins to assess reproducibility .
Q. Which analytical techniques are optimal for characterizing the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : Confirm structural integrity using H and C NMR, focusing on the α-amino group (δ 3.1–3.5 ppm) and carboxylic acid (δ 170–180 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection at 210 nm for purity assessment. Compare retention times against certified standards .
- Validation : Cross-reference with mass spectrometry (MS) for molecular weight confirmation (expected m/z ~215.3 for [M+H]) .
Q. How do solvent systems influence the solubility and stability of this compound during storage?
- Methodology : Test solubility in polar (water, methanol) and nonpolar solvents (hexane) at 25°C. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) using HPLC to monitor decomposition .
- Data Interpretation : Report solubility thresholds (e.g., >50 mg/mL in water) and degradation products (e.g., decarboxylated derivatives) in tabular format .
Advanced Research Questions
Q. How can discrepancies in catalytic efficiency among enzymes used for this compound synthesis be resolved?
- Methodology : Perform comparative kinetic analyses (e.g., , ) across enzyme variants. Use site-directed mutagenesis to target active-site residues (e.g., Lys78 in AADHs) and evaluate impact on substrate binding via isothermal titration calorimetry (ITC) .
- Contradiction Analysis : If conflicting values arise, verify assay conditions (pH, ionic strength) and cofactor concentrations. Statistically analyze triplicate data with ANOVA to identify outliers .
Q. What experimental designs are suitable for studying the conformational stability of this compound under physiological conditions?
- Methodology :
- X-ray Crystallography : Resolve crystal structures at 1.5–2.0 Å resolution to analyze bond angles and non-covalent interactions .
- Molecular Dynamics (MD) Simulations : Simulate aqueous environments (e.g., 150 mM NaCl, 310 K) to predict flexibility of the aliphatic chain and amine group .
Q. How can batch-to-batch variability in enzymatic synthesis be minimized for scalable production?
- Methodology :
- Process Optimization : Use design-of-experiments (DoE) to test factors like enzyme immobilization (e.g., on silica nanoparticles), substrate feeding rates, and agitation .
- Quality Control : Implement inline FTIR spectroscopy to monitor reaction progress and ensure consistent product profiles .
Q. What strategies enhance the enantiomeric purity of this compound in asymmetric synthesis?
- Methodology :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers .
- Enzyme Engineering : Modify AADHs via directed evolution to favor L- or D-configurations. Screen mutants using high-throughput microplate assays .
Data Presentation Standards
- Tables : Include comparative datasets (e.g., Table 1: Enzymatic synthesis yields under varying conditions) with footnotes explaining statistical significance .
- Figures : Use line graphs for kinetic profiles and heatmaps for DoE results. Ensure axis labels comply with IUPAC nomenclature .
Key Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
